

# Mirodenafil: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Mirodenafil** is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction (ED).[1][2] Marketed under the trade name Mvix, it represents a second generation of PDE5 inhibitors with a favorable efficacy and safety profile. [3] This technical guide provides an in-depth overview of the molecular structure, chemical properties, mechanism of action, pharmacokinetics, and key experimental protocols related to **Mirodenafil**, intended for researchers, scientists, and professionals in the field of drug development.

## **Molecular Structure and Chemical Identity**

**Mirodenafil** is a pyrrolopyrimidinone derivative with the IUPAC name 5-Ethyl-3,5-dihydro-2-[5-([4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl)-2-propoxyphenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one. Its chemical structure is distinct from other PDE5 inhibitors, featuring a dihydropyrrole ring instead of a pyrazole ring as seen in sildenafil.

Table 1: Molecular and Chemical Identity of Mirodenafil



| Property         | Value                                                                                                                            |
|------------------|----------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name       | 5-Ethyl-3,5-dihydro-2-[5-([4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl)-2-propoxyphenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one |
| Chemical Formula | C26H37N5O5S                                                                                                                      |
| Molar Mass       | 531.67 g/mol                                                                                                                     |
| CAS Number       | 862189-95-5                                                                                                                      |
| SMILES           | CCCc1cn(CC)c2c1[nH]c(nc2=O)c1c(OCCC)ccc<br>(c1)S(=O)(=O)N1CCN(CC1)CCO                                                            |

### **Physicochemical Properties**

**Mirodenafil**'s physicochemical properties are crucial for its formulation, absorption, and distribution. It is a white to off-white crystalline solid. The hydrochloride salt of **Mirodenafil** is often used in formulations to improve its solubility.

Table 2: Physicochemical Properties of Mirodenafil and its Hydrochloride Salt

| Property                                  | Mirodenafil                           | Mirodenafil Hydrochloride            |
|-------------------------------------------|---------------------------------------|--------------------------------------|
| рКа                                       | 5.99                                  | Not explicitly found                 |
| Log Partition Coefficient (octanol/water) | 3.67                                  | Not explicitly found                 |
| Solubility in DMSO                        | 125 mg/mL (235.11 mM) with sonication | 50 mg/mL (82.7 mM) with sonication   |
| Solubility in Ethanol                     | Not explicitly found                  | Approximately 10 mg/mL               |
| Aqueous Solubility                        | Sparingly soluble in aqueous buffers  | Sparingly soluble in aqueous buffers |

Note: For maximal solubility in aqueous buffers, it is recommended to first dissolve **Mirodenafil** hydrochloride in DMSO and then dilute with the aqueous buffer of choice.



#### **Mechanism of Action: The PDE5 Signaling Pathway**

**Mirodenafil**'s therapeutic effect is derived from its potent and selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the corpus cavernosum of the penis.

During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells, which in turn activates guanylate cyclase. This enzyme increases the intracellular concentration of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and resulting in penile erection. PDE5 is responsible for the degradation of cGMP, thus terminating the erection.

By selectively inhibiting PDE5, **Mirodenafil** prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing erectile function in the presence of sexual stimulation.



Click to download full resolution via product page

Figure 1: Mirodenafil's Mechanism of Action in the PDE5 Signaling Pathway.

### **Pharmacodynamics: Selectivity Profile**



**Mirodenafil** exhibits high selectivity for PDE5 over other phosphodiesterase isozymes, which is believed to contribute to its favorable side-effect profile.

Table 3: In Vitro Inhibitory Potency (IC50) of Mirodenafil against various PDE Isozymes

| PDE Isozyme | Mirodenafil IC50 (nM) | Sildenafil IC₅₀ (nM) |
|-------------|-----------------------|----------------------|
| PDE5        | 0.34                  | 3.5                  |
| PDE6        | >10.2                 | ~38.5                |
| PDE1        | >1000                 | ~100                 |
| PDE2        | >1000                 | >1000                |
| PDE3        | >1000                 | >1000                |
| PDE4        | >1000                 | >1000                |
| PDE11       | Not explicitly found  | ~1000                |

Data compiled from various preclinical studies. Note that IC<sub>50</sub> values can vary between different experimental setups.

#### **Pharmacokinetics**

The pharmacokinetic profile of **Mirodenafil** has been characterized in both preclinical and clinical studies.

Table 4: Pharmacokinetic Parameters of Mirodenafil in Rats and Humans

| Parameter                | Rats (40 mg/kg, oral)         | Humans (100 mg, oral)         |
|--------------------------|-------------------------------|-------------------------------|
| T <sub>max</sub> (hours) | 1.0                           | ~1.25                         |
| C <sub>max</sub> (ng/mL) | 2,728                         | 354.9                         |
| t <sub>1/2</sub> (hours) | 1.5                           | ~2.5                          |
| Metabolism               | Primarily hepatic, via CYP3A4 | Primarily hepatic, via CYP3A4 |
| Excretion                | Predominantly fecal           | Predominantly fecal           |



T<sub>max</sub>: Time to reach maximum plasma concentration; C<sub>max</sub>: Maximum plasma concentration; t<sub>1</sub>/<sub>2</sub>: Elimination half-life.

# **Experimental Protocols**

# Preclinical: Measurement of Intracavernosal Pressure (ICP) in Rats

This protocol is a standard method to assess erectile function in animal models.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. [PDF] Mirodenafil for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature | Semantic Scholar [semanticscholar.org]
- 2. Mirodenafil for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- To cite this document: BenchChem. [Mirodenafil: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677161#molecular-structure-and-chemical-properties-of-mirodenafil]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com